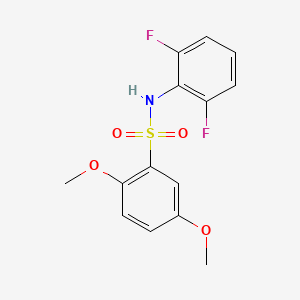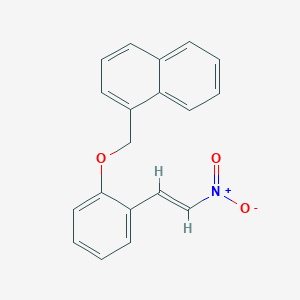![molecular formula C16H12Cl2N2O B5828357 2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B5828357.png)
2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenol group substituted with two chlorine atoms and a quinolin-3-ylamino methyl group, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with quinoline-3-carbaldehyde in the presence of a suitable base. The reaction is carried out in a solvent such as methanol or acetone under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique magnetic properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of advanced materials and sensors due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
- 2,4-Dichloro-6-[(quinolin-8-ylimino)methyl]phenol
- 2,4-Dichloro-3-methyl-6-[(quinolin-8-ylimino)methyl]phenol
- 2,4-Dichloro-6-[(4-phenylquinolin-8-ylimino)methyl]phenol
Comparison: 2,4-Dichloro-6-[(quinolin-3-ylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,4-dichloro-6-[(quinolin-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-5-11(16(21)14(18)7-12)8-19-13-6-10-3-1-2-4-15(10)20-9-13/h1-7,9,19,21H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYZLKHXRFEGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,9-DIMETHYL-7-(3-PYRIDYL)-2-(4-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE](/img/structure/B5828286.png)
![ethyl 2-amino-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5828290.png)
![N-benzyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5828296.png)
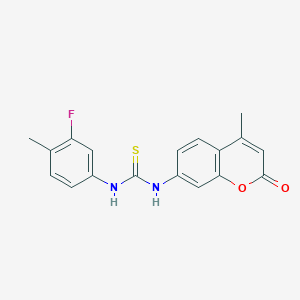
![N-{[(3-hydroxy-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5828305.png)
![N-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B5828308.png)
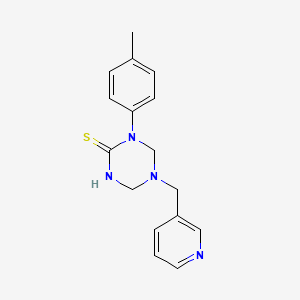
![5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5828315.png)
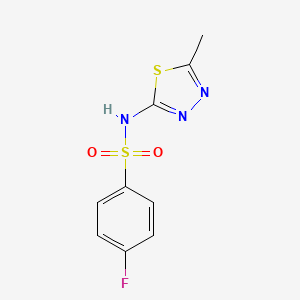
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-3-methylbenzamide](/img/structure/B5828336.png)
![2-[(2-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one](/img/structure/B5828349.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthalenesulfonamide](/img/structure/B5828352.png)
